

# Technical Guide: H-Tyr-Phe-Met-Arg-Phe-NH<sub>2</sub> (Tyr-FMRFamide)

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *H-Tyr-phe-met-arg-phe-NH<sub>2</sub>*

CAS No.: 99414-63-8

Cat. No.: B3030873

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Context: FMRFamide-Related Peptides (FaRPs) & Opioid Modulation Primary Application: Radiolabeling, Receptor Binding, and Antiopiate Research

## Executive Summary & Identity

H-Tyr-Phe-Met-Arg-Phe-NH<sub>2</sub> (YFMRF-NH<sub>2</sub>) is a synthetic pentapeptide analog of the naturally occurring molluscan neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH<sub>2</sub>).

While FMRFamide is the parent compound discovered in the clam *Macrocallista nimbosa*, it lacks a tyrosine (Tyr) or histidine (His) residue, making it difficult to radiolabel using standard iodination techniques (e.g., <sup>125</sup>I). The Tyr-FMRFamide analog was developed specifically to overcome this limitation, serving as a high-affinity, iodinated ligand for Radioimmunoassays (RIA) and receptor binding characterization. Beyond its utility as a tracer, it exhibits distinct biological activity, acting as a neuromodulator in both invertebrate (cardioexcitatory) and mammalian (antiopiate) systems.

Property	Details
Sequence	Tyr-Phe-Met-Arg-Phe-NH <sub>2</sub> (YFMRF-NH <sub>2</sub> )
Molecular Weight	~776.9 g/mol
Parent Peptide	FMRFamide (Phe-Met-Arg-Phe-NH <sub>2</sub> )
Key Modification	N-terminal Tyrosine extension (allows 125I labeling)
Primary Utility	Radioligand for FaRP receptors; Antiopiate research

## History & Discovery: The "Tracer" Necessity

The history of Tyr-FMRFamide is inextricably linked to the discovery of FMRFamide and the technical requirements of 1970s-80s neurobiology.

### The Parent Discovery (1977)

In 1977, Price and Greenberg isolated a cardioexcitatory substance from the ganglia of the clam *Macrocallista nimbosa*. They identified it as the tetrapeptide Phe-Met-Arg-Phe-NH<sub>2</sub> (FMRFamide).[1] This discovery launched the field of FMRFamide-related peptides (FaRPs), which were subsequently found across the animal kingdom, from nematodes to mammals.

### The "Tyrosine Problem" & The Analog Solution

To study the distribution and binding of FMRFamide, researchers needed a sensitive Radioimmunoassay (RIA). However, the native FMRFamide sequence contains no Tyrosine residue, which is required for electrophilic substitution of Iodine-125 (the standard radioisotope for peptide tracking).

- The Innovation: Researchers synthesized Tyr-FMRFamide (YFMRF-NH<sub>2</sub>).
- The Logic: The N-terminal extension provided a phenol group (on Tyrosine) for iodination without significantly disrupting the C-terminal "RFamide" pharmacophore, which is critical for receptor binding.

- Validation: Early binding studies confirmed that  $^{125}\text{I}$ -YFMRF-NH<sub>2</sub> bound to FMRFamide receptors with high affinity, validating it as the standard tracer for the field.

## Biological Mechanisms & Signaling

Tyr-FMRFamide is not merely a passive tracer; it is a bioactive peptide that interacts with specific ion channels and G-protein coupled receptors (GPCRs).

### Invertebrate Physiology (Mollusks)

In mollusks, FMRFamide and its analogs (including Tyr-FMRFamide) act as cardioexcitatory agents. They bind to FaNaC (FMRFamide-gated Sodium Channels), a distinct class of amiloride-sensitive epithelial Na<sup>+</sup> channels (ENaC/DEG family).

- Mechanism: Binding triggers a rapid influx of Na<sup>+</sup>, causing depolarization and muscle contraction.

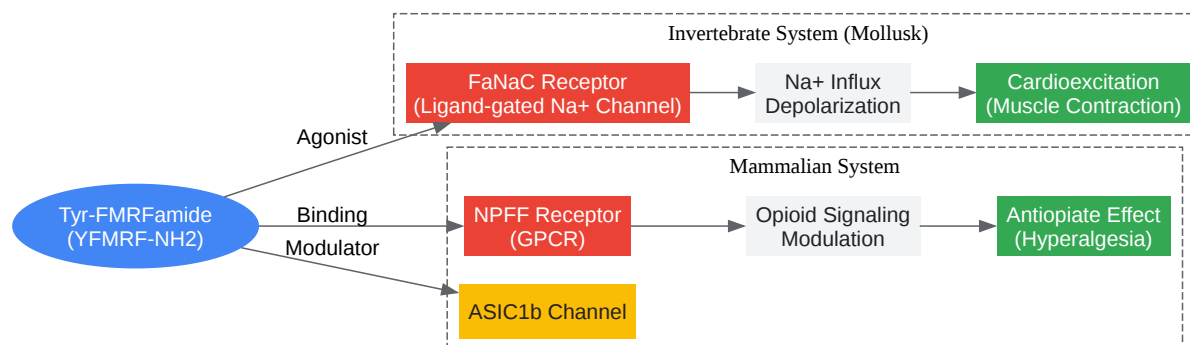
### Mammalian Physiology (Antioiuate Activity)

In mammals, FaRPs (including Tyr-FMRFamide) are functionally categorized as anti-opioids.

- Effect: They reverse morphine-induced analgesia and can precipitate abstinence syndromes in morphine-dependent subjects.
- Receptor: They interact with NPFF receptors (Neuropeptide FF receptors, specifically NPFFR1 and NPFFR2), which modulate opioid receptor signaling downstream, rather than binding directly to the Mu-opioid receptor.
- ASIC Modulation: Recent studies (e.g., 2018) indicate Tyr-FMRFamide modulates ASIC1b (Acid-Sensing Ion Channel 1b), slowing desensitization, highlighting a role in pain and mechanosensation.

### Mechanistic Diagram (Graphviz)

The following diagram illustrates the dual signaling pathways of Tyr-FMRFamide in invertebrate vs. mammalian systems.



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Figure 1: Dual signaling pathways of Tyr-FMRFamide in invertebrate (FaNaC-mediated) and mammalian (NPFF/ASIC-mediated) systems.

## Experimental Protocols

As a Senior Application Scientist, I recommend the following protocols for utilizing Tyr-FMRFamide. These are designed to ensure data integrity and reproducibility.

### Iodination Protocol (Chloramine-T Method)

Purpose: To create the radioligand <sup>125</sup>I-YFMRF-NH<sub>2</sub> for binding assays. Critical Control: The Methionine (Met) residue is susceptible to oxidation.<sup>[2][3][4][5][6]</sup> The reaction time must be strictly limited to prevent the formation of Met-sulfoxide, which destroys biological activity.

Reagents:

- Peptide: 10 µg Tyr-FMRFamide in 10 µL 0.5M Phosphate Buffer (pH 7.4).
- Radioisotope: 0.5 mCi Na<sup>125</sup>I.
- Oxidant: Chloramine-T (1 mg/mL in buffer).

- Stop Solution: Sodium Metabisulfite (1 mg/mL).

#### Step-by-Step Workflow:

- Mix: Add Na<sup>125</sup>I to the peptide solution.
- Initiate: Add 10 µL Chloramine-T.
- Incubate: React for exactly 15-30 seconds at room temperature. (Do not exceed 30s to protect Met).
- Terminate: Immediately add 10 µL Sodium Metabisulfite to quench the reaction.
- Purification: Separate labeled peptide from free iodine using a C18 Sep-Pak cartridge or HPLC (Acetonitrile/TFA gradient).

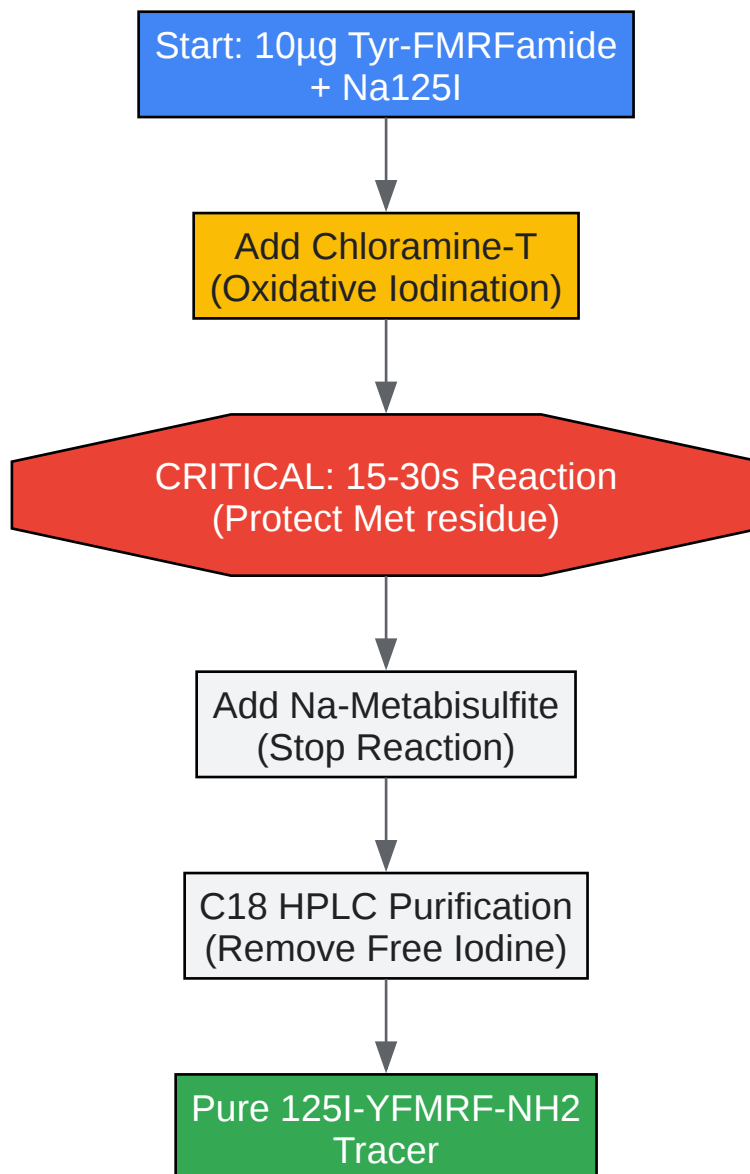
## Receptor Binding Assay (Membrane Preparation)

Purpose: To determine affinity (

) of FaRPs using the tracer.

- Preparation: Homogenize tissue (e.g., rat brain or snail ganglia) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.
- Incubation:
  - Mix 100 µL Membrane suspension.
  - Add 50 µL <sup>125</sup>I-YFMRF-NH<sub>2</sub> (~50 pM final).
  - Add 50 µL unlabeled competitor (for non-specific binding).
- Equilibrium: Incubate for 60 min at 4°C (reduces enzymatic degradation).
- Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce binding to the filter).
- Counting: Measure radioactivity in a gamma counter.

## Iodination Workflow Diagram



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Figure 2: Critical workflow for Chloramine-T iodination of Tyr-FMRFamide, emphasizing the protection of the Methionine residue.

## References

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